3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound features a hydroxyl group, a methyl group, and a carbonitrile group attached to the biphenyl structure, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves several steps:
Suzuki Coupling Reaction: This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate (K₃PO₄) in a solvent mixture such as tetrahydrofuran (THF) and water.
Nitrile Formation: The carbonitrile group can be introduced through cyanation reactions, often using reagents like copper(I) cyanide (CuCN) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of biphenyl derivatives, including 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile, often involves scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like LiAlH₄ and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-5’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Chemical Reactions: The functional groups (hydroxyl, methyl, and carbonitrile) play crucial roles in its reactivity, enabling various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3’-Hydroxy-[1,1’-biphenyl]-3-carbonitrile: Lacks the methyl group, which may affect its reactivity and applications.
5’-Methyl-[1,1’-biphenyl]-3-carbonitrile:
3’-Hydroxy-5’-methyl-[1,1’-biphenyl]: Lacks the carbonitrile group, affecting its chemical properties and applications.
Properties
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-8,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUJGAPBDHQRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683695 |
Source
|
Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-62-1 |
Source
|
Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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